FABP4 Inhibitory Potency Compared to the Closest Hydroxyethoxy Analog
In a fluorescence‑polarization displacement assay, N-(2-(5-(1‑hydroxyethyl)thiophen‑2‑yl)ethyl)-4‑isopropoxybenzamide displaced the fluorescent probe from recombinant human FABP4 with an IC₅₀ of 0.48 µM, whereas the closest analog bearing a 2‑hydroxyethoxy linker instead of the 1‑hydroxyethyl group showed an IC₅₀ of 1.9 µM. The 4‑fold potency difference is attributed to the loss of a direct hydrogen bond between the secondary alcohol and Arg126 in the FABP4 binding pocket [1].
| Evidence Dimension | FABP4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.48 µM |
| Comparator Or Baseline | N-(2-(2‑hydroxyethoxy)-2-(thiophen‑2‑yl)ethyl)-4‑isopropoxybenzamide: IC₅₀ = 1.9 µM |
| Quantified Difference | ≈4‑fold more potent |
| Conditions | Recombinant human FABP4, fluorescence‑polarization displacement assay, pH 7.4, 25 °C |
Why This Matters
A 4‑fold improvement in biochemical IC₅₀ directly translates to a lower required dose to achieve target engagement, making this compound a more attractive lead for programs where therapeutic index is critical.
- [1] US Patent Application 2015/0183778 A1, Table 3, Compound 87. View Source
